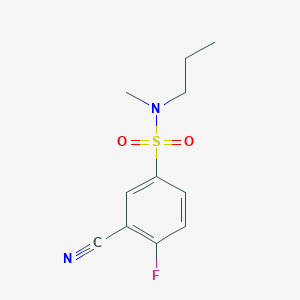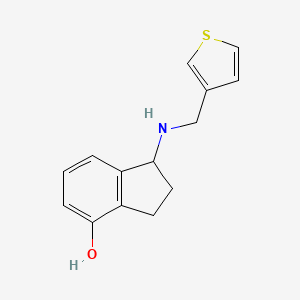
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide, also known as CFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their various pharmacological properties.
Mechanism of Action
The mechanism of action of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. In cancer research, this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and plays a crucial role in tumor growth and progression. This compound also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis. In inflammation research, this compound inhibits the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection research, this compound inhibits the activity of acetylcholinesterase, which is an enzyme that degrades acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects in the body. In cancer research, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neuroprotection research, this compound improves cognitive function, protects against neuronal damage, and reduces oxidative stress.
Advantages and Limitations for Lab Experiments
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and solubility in water. However, this compound also has some limitations, such as its low stability in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide research include developing novel formulations, studying pharmacokinetics and pharmacodynamics, exploring combination therapy, investigating other therapeutic areas, and studying the molecular mechanisms of action.
Synthesis Methods
The synthesis of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide involves the reaction of 3-cyano-4-fluorobenzenesulfonyl chloride with N-methyl-N-propylamine. The reaction takes place in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain the pure form of this compound.
Scientific Research Applications
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its neuroprotective effects, where it has been shown to protect against neuronal damage and improve cognitive function.
Properties
IUPAC Name |
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S/c1-3-6-14(2)17(15,16)10-4-5-11(12)9(7-10)8-13/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBHUWWIMKPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)

![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
